molecular formula C24H27NO7S B2793416 3,4-diethoxy-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide CAS No. 946243-26-1

3,4-diethoxy-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide

Cat. No. B2793416
CAS RN: 946243-26-1
M. Wt: 473.54
InChI Key: UOSASJHGJGZAOL-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide, also known as FUS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FUS is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDAC activity, this compound may lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-diethoxy-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC1 and HDAC3, which are important for cancer cell growth. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability.

Future Directions

For research on 3,4-diethoxy-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide include investigating its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential of this compound in treating other diseases, such as neurodegenerative diseases and inflammatory diseases. Further research is also needed to optimize the synthesis method of this compound to improve its bioavailability and efficacy.

Synthesis Methods

3,4-diethoxy-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide has been synthesized using various methods, including the reaction of 3,4-diethoxybenzoyl chloride with 2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethylamine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 142-143°C. Other methods of synthesis include the reaction of 3,4-diethoxybenzoic acid with 2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethylamine in the presence of a coupling agent.

Scientific Research Applications

3,4-diethoxy-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential in treating inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7S/c1-4-30-20-13-8-17(15-22(20)31-5-2)24(26)25-16-23(21-7-6-14-32-21)33(27,28)19-11-9-18(29-3)10-12-19/h6-15,23H,4-5,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSASJHGJGZAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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